molecular formula C51H79NO13 B549165 Rapamycin CAS No. 53123-88-9

Rapamycin

Cat. No. B549165
CAS RN: 53123-88-9
M. Wt: 914.2 g/mol
InChI Key: QFJCIRLUMZQUOT-HPLJOQBZSA-N
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Description

Rapamycin is a macrolide compound produced from Streptomyces hygroscopicus . It was originally developed as an immunosuppressant for organ transplant patients and has found a new lease on life as a potential anti-aging drug . It has been used exclusively as an anti-fungal drug and currently has been widely used as an immunosuppressant . It has anti-cancer, anti-viral, and anti-aging potentials .


Synthesis Analysis

Rapamycin is a 31-membered polyketide macrolide that embeds several features: a cyclohexyl moiety derived from the shikimic acid pathway, a 6-membered hemiacetal, a pipecolinyl ring, and a substituted triene moiety . Several efficient strategies that utilize synthetic and biosynthetic approaches have been utilized to develop small molecule rapamycin analogs or for synthesizing hybrid compounds containing a partial rapamycin structure to improve pharmacokinetic properties .


Molecular Structure Analysis

The core structure of rapamycin is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid that is extended by polyketide synthase . The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-PKS modification enzymes .


Chemical Reactions Analysis

The intracellular metabolic differences of three chemical elicitor treatments were first investigated by combining them with dynamic metabolomics and network analysis . The changes in the cell membrane permeability might play a key role in rapamycin overproduction for dimethyl sulfoxide (DMSO) treatment .


Physical And Chemical Properties Analysis

Rapamycin is a solid substance . Its molecular formula is C51H79NO13 and its molecular weight is 914.17 g/mol .

Safety And Hazards

Rapamycin is suspected of causing cancer and damaging fertility or the unborn child . Chronic exposure may cause susceptibility to infection, embryo toxicity and/or metabolic disorders, reversible testicular damage, and various abnormalities in blood composition .

Future Directions

There will be an increased demand for rapamycin, because it has lesser adverse effects when compared to steroids . Currently, researchers are focused on the production of effective rapamycin derivatives to combat the growing demand of this wonder drug . Further studies are required to ascertain the optimal dosage and treatment duration that balances the anti-aging benefits of rapamycin with potential side effects .

properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
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InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1
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InChI Key

QFJCIRLUMZQUOT-HPLJOQBZSA-N
Source PubChem
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Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
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Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC
Source PubChem
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Molecular Formula

C51H79NO13
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DSSTOX Substance ID

DTXSID5023582
Record name Sirolimus
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Molecular Weight

914.2 g/mol
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Physical Description

Colorless solid; [Merck Index], Solid
Record name Sirolimus
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Boiling Point

183-185
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Solubility

Sol in ether, chloroform, acetone, methanol, and DMF; very sparingly sol in hexane and petr ether., In water = 9.9X10-5 mg/L at 25 °C /Estimated/, 1.73e-03 g/L
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Mechanism of Action

Sirolimus works by inhibiting T-lymphocyte activation and proliferation stimulated by antigens and cytokines such as interleukin (IL)-2, IL-4, and IL-15. In target cells, sirolimus binds to the cytoplasmic receptor FK506-binding protein-12 (FKBP12), an immunophilin, to form an immunosuppressive complex. FKBP12-sirolimus complex binds to and inhibits the activation of the mammalian target of rapamycin (mTOR), which is a serine/threonine-specific protein kinase that regulates cell growth, proliferation, survival, mobility, and angiogenesis. mTOR regulates the downstream signalling pathways involved in cell survival, such as the phosphatidylinositol-3 kinase (PI3K)/Akt signalling pathway. Inhibition of mTOR leads to the suppression of cytokine-driven T-cell proliferation, thus the progression from the G1 to the S phase of the cell cycle is inhibited. Sirolimus also inhibits antibody production. _In vitro_, sirolimus and other mTOR inhibitors inhibit the production of certain growth factors that may affect angiogenesis, fibroblast proliferation, and vascular permeability. Lymphangioleiomyomatosis is a disorder that primarily affects the lungs. It is characterized by lung tissue infiltration, unregulated alveolar smooth muscle proliferation, and cystic destruction of parenchyma. Although infrequent, it occurs as a symptomatic pulmonary complication in tuberous sclerosis complex (TSC), which is an inherited disorder caused by mutations in TSC genes. Loss of functional TSC gene leads to the aberrant activation of the mTOR signalling pathway, resulting in cellular proliferation and release of lymphangiogenic growth factors. Sirolimus inhibits the activated mTOR pathway and proliferation of alveolar smooth muscle cell proliferation., Sirolimus inhibits cytokine (Interleukin (IL)-2, IL-4, and IL-15) -- stimulated T lymphocyte activation and proliferation; it also inhibits antibody production. This may occur through formation of an immunosuppressive complex with FK Binding Protein-12 (FKBP-12). Although the sirolimus-(FKBP-12) complex is inactive against calcineurin activity, the complex binds to and inhibits activation of a key regulatory kinase, mammalian Target of Rapamycin (mTOR). This is believed to suppress cytokine-driven T-cell proliferation, inhibiting cell cycle progression from the G, to S phase.
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Product Name

Sirolimus

Color/Form

Colorless crystalline solid from ether

CAS RN

53123-88-9
Record name Rapamycin
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Record name (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-{(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl}-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c][1,4]oxazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
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Melting Point

183-185 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rapamycin
Reactant of Route 2
Rapamycin
Reactant of Route 3
Rapamycin
Reactant of Route 4
Rapamycin
Reactant of Route 5
Rapamycin
Reactant of Route 6
Rapamycin

Citations

For This Compound
513,000
Citations
RT Abraham, GJ Wiederrecht - Annual review of immunology, 1996 - annualreviews.org
… The potent immunosuppressive drugs FK506 and rapamycin interfere with … rapamycin complex interacts with a recently defined target protein termed the mammalian target of rapamycin …
Number of citations: 860 www.annualreviews.org
FJ Dumont, Q Su - Life sciences, 1995 - Elsevier
Rapamycin has potent immunosuppressive properties … In IL-2-stimulated T cells, rapamycin impedes progression … 40S ribosomal subunit S6 protein, rapamycin reduces the translation of …
Number of citations: 418 www.sciencedirect.com
J Li, SG Kim, J Blenis - Cell metabolism, 2014 - cell.com
… Rapamycin, a specific inhibitor of mTOR, has been shown to be useful in the treatment of … of rapamycin monotherapy and the potential utility of combination therapy with rapamycin. …
Number of citations: 163 www.cell.com
BK Law - Critical reviews in oncology/hematology, 2005 - Elsevier
… It is unclear from this vantage point what utility rapamycin might … rapamycin use rather than the intrinsic nature of rapamycin action. The aim of this review is to rationalize how rapamycin …
Number of citations: 321 www.sciencedirect.com
SN Sehgal - Therapeutic drug monitoring, 1995 - journals.lww.com
… It is currently in phase II clinical trials, Rapamycin belongs to the class of macrocyclic … rapamycin and its structural analog FK506 bind to the same immunophilin (FKBP), rapamycin acts …
Number of citations: 352 journals.lww.com
B Raught, AC Gingras, N Sonenberg - Proceedings of the National …, 2001 - ncbi.nlm.nih.gov
Rapamycin potently inhibits downstream signaling from the target of rapamycin (TOR) proteins. These evolutionarily conserved protein kinases coordinate the balance between protein …
Number of citations: 822 www.ncbi.nlm.nih.gov
CM Hartford, MJ Ratain - Clinical Pharmacology & …, 2007 - Wiley Online Library
The molecular target of rapamycin (mTOR) is central to a complex intracellular signaling pathway and is involved in diverse processes including cell growth and proliferation, …
Number of citations: 276 ascpt.onlinelibrary.wiley.com
JE Wilkinson, L Burmeister, SV Brooks, CC Chan… - Aging cell, 2012 - Wiley Online Library
… : rapamycin might both retard neoplasia and also slow aspects of aging that are not reflections of neoplastic disease. To test the idea that rapamycin … in the control or rapamycin-treated …
Number of citations: 712 onlinelibrary.wiley.com
RN Saunders, MS Metcalfe, ML Nicholson - Kidney international, 2001 - Elsevier
… Rapamycin is a new drug with both immunosuppressant and antiproliferative properties that … animal and human work underlying the use of rapamycin and, in addition, comments on the …
Number of citations: 545 www.sciencedirect.com
D Benjamin, M Colombi, C Moroni… - Nature reviews Drug …, 2011 - nature.com
… Assuming that the target would be highly conserved, a genetic selection for rapamycin-… of action of rapamycin. TOR and the mechanism of action of rapamycin were later found to be …
Number of citations: 001 www.nature.com

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